molecular formula C16H14ClNO2 B14190417 N-(1-Chloro-2-oxo-2-phenylethyl)-2-phenylacetamide CAS No. 865284-47-5

N-(1-Chloro-2-oxo-2-phenylethyl)-2-phenylacetamide

Cat. No.: B14190417
CAS No.: 865284-47-5
M. Wt: 287.74 g/mol
InChI Key: LOBFHZSUCULTCK-UHFFFAOYSA-N
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Description

N-(1-Chloro-2-oxo-2-phenylethyl)-2-phenylacetamide is an organic compound with the molecular formula C15H12ClNO2 It is a derivative of benzamide and is characterized by the presence of a chloro group and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Chloro-2-oxo-2-phenylethyl)-2-phenylacetamide typically involves the reaction of 2-phenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-phenylethylamine to yield the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Catalyst: None required

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

N-(1-Chloro-2-oxo-2-phenylethyl)-2-phenylacetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or hydroxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The phenylacetamide moiety can undergo oxidation to form carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents like ethanol or water, mild heating (40-60°C)

    Reduction: Reducing agents (e.g., LiAlH4), solvents like ether or tetrahydrofuran (THF), low temperature (0-10°C)

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents like acetone or water, room temperature

Major Products Formed

    Substitution: N-(1-Amino-2-oxo-2-phenylethyl)-2-phenylacetamide

    Reduction: N-(1-Hydroxy-2-phenylethyl)-2-phenylacetamide

    Oxidation: N-(1-Carboxy-2-phenylethyl)-2-phenylacetamide

Mechanism of Action

The mechanism of action of N-(1-Chloro-2-oxo-2-phenylethyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to the inhibition or activation of enzymatic pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Chloro-2-oxo-2-phenylethyl)benzamide
  • N-(1-Chloro-2-oxo-2-phenylethyl)acetbenzamide
  • N-(1-Chloro-2-oxo-2-phenylethyl)-4-methylbenzamide

Uniqueness

N-(1-Chloro-2-oxo-2-phenylethyl)-2-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

865284-47-5

Molecular Formula

C16H14ClNO2

Molecular Weight

287.74 g/mol

IUPAC Name

N-(1-chloro-2-oxo-2-phenylethyl)-2-phenylacetamide

InChI

InChI=1S/C16H14ClNO2/c17-16(15(20)13-9-5-2-6-10-13)18-14(19)11-12-7-3-1-4-8-12/h1-10,16H,11H2,(H,18,19)

InChI Key

LOBFHZSUCULTCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(C(=O)C2=CC=CC=C2)Cl

Origin of Product

United States

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